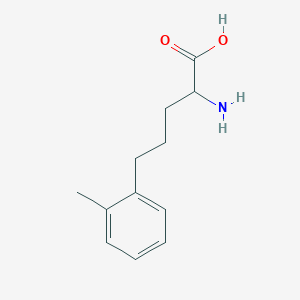

2-Amino-5-(2-methylphenyl)pentanoic acid

Description

Contextual Significance of Amino Acid Derivatives in Chemical Biology

Amino acid derivatives are foundational to chemical biology, serving as the building blocks of proteins and participating in a myriad of biological processes. bldpharm.comsigmaaldrich.comnih.gov These molecules are not merely structural components; they are active participants in metabolic pathways, cell signaling, and neurotransmission. nih.govchemicalbook.com For instance, derivatives of standard amino acids can function as hormones, such as thyroxine derived from tyrosine, or as neurotransmitters, like dopamine, which is also synthesized from tyrosine. nih.gov

The modification of a basic amino acid structure can lead to compounds with unique biological activities. nih.govchemicalbook.com These modifications can involve changes to the side chain, the amino group, or the carboxyl group, resulting in a diverse array of molecules with specialized functions. nih.gov This diversity makes amino acid derivatives a fertile ground for drug discovery and the development of new biochemical probes.

General Principles and Methodologies for the Investigation of Novel Organic Compounds in Academic Research

The investigation of a novel organic compound like 2-Amino-5-(2-methylphenyl)pentanoic acid follows a structured and rigorous scientific process. The initial step is typically the synthesis of the compound, which can be achieved through various organic chemistry reactions. Modern synthetic strategies often focus on "green chemistry" principles, aiming for efficiency and minimal environmental impact. europa.eu

Once synthesized, the compound's structure must be unequivocally confirmed. This is accomplished using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Infrared (IR) spectroscopy helps identify the functional groups present. Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. researchgate.net

Following structural elucidation, the physicochemical properties of the new compound are characterized. These include its melting point, boiling point, solubility in various solvents, and its pKa values. This information is crucial for understanding the compound's behavior and for designing further experiments. researchgate.net The investigation then often proceeds to explore the compound's potential biological activity, which can involve a wide range of in vitro and in vivo assays depending on the hypothesized function of the molecule.

Research Rationale and Scope for the Investigation of this compound

The phenylpentanoic acid moiety is found in various compounds of biological interest. For example, 2-amino-5-phenylpentanoic acid has been a subject of study. nih.gov The addition of a methyl group to the phenyl ring, as in this compound, could modulate the lipophilicity and steric bulk of the molecule. These changes can significantly impact how the molecule interacts with biological targets such as enzymes or receptors.

The scope of research for this compound would likely begin with its chemical synthesis, followed by thorough structural characterization using spectroscopic methods. An initial investigation into its biological activity could explore its potential as an enzyme inhibitor, a receptor agonist or antagonist, or as a building block for more complex molecules like peptides or peptidomimetics. The introduction of the 2-methylphenyl group provides a specific structural handle that could be explored for its influence on biological activity and selectivity compared to its unsubstituted phenyl analogue.

Interactive Data Table: Predicted Physicochemical Properties

Since experimental data for this compound is not available, the following table presents predicted physicochemical properties based on its chemical structure. These values are computational estimates and would require experimental verification.

| Property | Predicted Value |

| Molecular Formula | C12H17NO2 |

| Molecular Weight | 207.27 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 5 |

| Exact Mass | 207.12592891 g/mol |

| Topological Polar Surface Area | 63.3 Ų |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-(2-methylphenyl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9-5-2-3-6-10(9)7-4-8-11(13)12(14)15/h2-3,5-6,11H,4,7-8,13H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMHBFICRGDBNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 5 2 Methylphenyl Pentanoic Acid

Retrosynthetic Analysis and Strategic Pathway Design for 2-Amino-5-(2-methylphenyl)pentanoic acid

A retrosynthetic analysis of this compound suggests several strategic disconnections. The primary target is a non-proteinogenic α-amino acid, and its synthesis can be approached by forming the C-C bond at the α-position or by introducing the amino group to a pre-existing carboxylic acid scaffold.

One common strategy involves the alkylation of a glycine (B1666218) equivalent. This approach utilizes a protected glycine derivative, such as a Schiff base or a bis-lactim ether, which can be deprotonated to form a nucleophilic enolate. This enolate can then react with a suitable electrophile, in this case, a 3-(2-methylphenyl)propyl halide or a related derivative, to form the carbon skeleton of the target amino acid. Subsequent hydrolysis of the protecting groups yields the desired this compound.

Another viable pathway is the Strecker synthesis. This method involves the reaction of an aldehyde, 4-(2-methylphenyl)butanal, with ammonia (B1221849) and a cyanide source to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group affords the target amino acid. The key challenge in this approach is the stereoselective introduction of the amino group.

Stereoselective Synthesis of this compound Enantiomers

The stereochemistry of amino acids is crucial for their biological activity. Therefore, developing methods for the stereoselective synthesis of enantiomerically pure this compound is of paramount importance.

Asymmetric Catalysis Approaches for Chiral Induction

Asymmetric catalysis offers an efficient route to chiral amino acids. acs.org Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral α-amino acids. acs.orgnih.govrsc.org This method typically involves the hydrogenation of a dehydroamino acid precursor in the presence of a chiral rhodium catalyst. For the synthesis of this compound, a suitable precursor would be (Z)-2-amino-5-(2-methylphenyl)pent-2-enoic acid. The choice of the chiral phosphine (B1218219) ligand coordinated to the rhodium center is critical for achieving high enantioselectivity. acs.org

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Rh-TangPhos | N-Aryl β-enamino esters | up to 96.3% | nih.gov |

| Rh/bisphosphine-thiourea | Unprotected N-H imines | up to 95% | nih.gov |

| Tethered Rhodium–Diamine | Naphthol derivatives | >99% | acs.org |

Chiral Auxiliary Strategies in Stereocontrolled Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary can be removed.

The Schöllkopf method is a well-established strategy for the asymmetric synthesis of amino acids. wikipedia.orgyoutube.com This method utilizes a chiral bis-lactim ether derived from a proteinogenic amino acid, such as valine, and glycine. wikipedia.orgbiosynth.com The bis-lactim ether is deprotonated and then alkylated with a suitable electrophile. The bulky chiral auxiliary directs the alkylation to one face of the molecule, resulting in a high degree of diastereoselectivity. youtube.combiosynth.com Subsequent acidic hydrolysis cleaves the auxiliary, yielding the desired enantiomerically enriched amino acid. wikipedia.org

Evans oxazolidinones are another class of widely used chiral auxiliaries. wikipedia.orgrsc.orgharvard.edu An N-acyloxazolidinone can be deprotonated to form a chiral enolate, which can then be alkylated with high diastereoselectivity. harvard.eduuwindsor.ca The steric hindrance provided by the substituent on the oxazolidinone ring directs the approach of the electrophile. wikipedia.org After the alkylation step, the auxiliary can be cleaved to afford the chiral carboxylic acid.

| Chiral Auxiliary | Type of Reaction | Diastereomeric Excess (d.e.)/Enantiomeric Excess (e.e.) | Reference |

| Schöllkopf Auxiliary (Valine-derived) | Alkylation of bis-lactim ether | >95% ee | wikipedia.orgbiosynth.com |

| Evans Oxazolidinone | Asymmetric alkylation | High d.e. | wikipedia.orgrsc.org |

| Pseudoephenamine | Asymmetric alkylation | High d.e. | harvard.edunih.gov |

Biocatalytic Transformations and Enzymatic Synthesis of this compound

Biocatalysis has emerged as a powerful and environmentally friendly approach for the synthesis of chiral compounds. nih.govillinois.edu Enzymes can catalyze reactions with high stereo- and regioselectivity under mild conditions. illinois.edu

Enzymatic resolution is a common method for obtaining enantiomerically pure amino acids. nih.govacs.orgtandfonline.comnih.gov This technique involves the use of an enzyme, such as an acylase or a protease, to selectively react with one enantiomer of a racemic mixture. nih.govtandfonline.com For example, the racemic mixture of N-acetyl-2-amino-5-(2-methylphenyl)pentanoic acid can be treated with an L-aminoacylase. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the D-enantiomer unchanged. The resulting free L-amino acid and the N-acetylated D-amino acid can then be separated.

Transaminases (TAs) are another important class of enzymes for the synthesis of chiral amines and amino acids. nih.govillinois.edumdpi.comscispace.com These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. illinois.edu To synthesize this compound, a suitable keto acid precursor, 2-oxo-5-(2-methylphenyl)pentanoic acid, could be subjected to a transamination reaction using a chiral amine donor and a specific transaminase enzyme to produce the desired enantiomer of the amino acid. nih.govmdpi.com

Chemoenzymatic Synthesis Protocols for this compound

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic transformations to create efficient and selective synthetic routes. nih.govqut.edu.auiupac.org This approach can overcome the limitations of purely chemical or biocatalytic methods. nih.gov

A chemoenzymatic strategy for this compound could involve the chemical synthesis of a prochiral precursor, followed by an enzymatic step to introduce the chirality. For instance, the keto acid precursor, 2-oxo-5-(2-methylphenyl)pentanoic acid, can be synthesized chemically. This keto acid can then be converted to the chiral amino acid using a transaminase, as described in the previous section. nih.gov This combination allows for the efficient construction of the carbon skeleton through chemical synthesis, while the stereoselective amination is achieved with high precision using an enzyme. nih.govacs.org

Another approach could involve a dynamic kinetic resolution (DKR). In a DKR, a racemic starting material is converted to a single enantiomer in theoretically 100% yield. This is achieved by combining a stereoselective enzymatic reaction with an in situ racemization of the unreacted enantiomer. For example, a racemic ester of this compound could be subjected to enzymatic hydrolysis with a lipase. The enzyme would selectively hydrolyze one enantiomer, and a chemical catalyst would be used to racemize the remaining ester, allowing for its conversion by the enzyme.

Solid-Phase Synthesis Techniques Applied to this compound and its Analogues

Solid-phase synthesis, particularly the Merrifield method, has revolutionized the synthesis of peptides and other oligomers. openstax.orglibretexts.orglibretexts.orgnih.gov This technique involves attaching the first building block to an insoluble polymer support and then sequentially adding the subsequent units. libretexts.org The key advantage of this method is the ease of purification, as excess reagents and byproducts can be removed by simple filtration and washing. libretexts.org

While solid-phase synthesis is most commonly associated with peptide synthesis using proteinogenic amino acids, it can also be adapted for the synthesis of peptides and other molecules containing non-proteinogenic amino acids like this compound. nih.gov The protected form of this compound can be coupled to a growing peptide chain on a solid support using standard peptide coupling reagents.

Furthermore, solid-phase techniques can be employed for the synthesis of analogues of this compound itself. For example, a resin-bound chiral auxiliary, such as a polymer-supported Evans-type oxazolidinone, can be used for the asymmetric alkylation to produce the desired amino acid. thieme-connect.com This approach allows for the recovery and reuse of the expensive chiral auxiliary by simple filtration. thieme-connect.com

Flow Chemistry Applications in the Scalable Synthesis of this compound

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, has emerged as a transformative technology in chemical synthesis. chimia.ch Its application to the synthesis of non-natural amino acids like this compound offers significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety for hazardous reactions, and the potential for seamless integration of multiple synthetic steps into a telescoped process. chimia.chnih.gov

The synthesis of chiral amino acids often involves multi-step sequences that can be streamlined using flow chemistry. durham.ac.uk For instance, a hypothetical flow synthesis of this compound could involve the continuous alkylation of a chiral glycine equivalent, followed by in-line purification and subsequent deprotection steps, all within a closed and automated system. This approach not only accelerates the production but also minimizes manual handling and exposure to potentially hazardous reagents. unimi.it

Below is a comparative data table illustrating the potential advantages of a flow chemistry approach over a traditional batch synthesis for a key step in the production of this compound.

Interactive Data Table: Comparison of Batch vs. Flow Synthesis

| Parameter | Traditional Batch Synthesis | Hypothetical Flow Chemistry Synthesis |

|---|---|---|

| Reaction Time | 12-24 hours | 15-30 minutes |

| Typical Yield | 75-85% | >95% |

| Scalability | Limited by reactor size | Readily scalable by numbering-up |

| Safety | Risk of thermal runaway | Enhanced safety, minimal exotherm |

| Process Control | Manual or semi-automated | Fully automated, precise control |

The data presented in the table are hypothetical and based on general trends observed in the application of flow chemistry to the synthesis of complex organic molecules.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmaceuticals and fine chemicals to minimize their environmental footprint. researchgate.net The synthesis of this compound can be made more sustainable by incorporating these principles, such as the use of renewable feedstocks, biocatalysis, and environmentally benign solvents. nih.govresearchgate.net

One of the most powerful tools in green chemistry is biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. mdpi.comnih.gov For the synthesis of chiral amino acids, transaminases are particularly valuable enzymes that can catalyze the asymmetric amination of a keto-acid precursor, leading to the desired enantiomerically pure amino acid. mdpi.com A hypothetical biocatalytic route to this compound could start from the corresponding α-keto acid, which is then converted to the final product in a single, highly selective step using an engineered transaminase. nih.gov

The choice of solvent is another critical aspect of green chemistry, as solvents often constitute the largest portion of waste in a chemical process. researchoutreach.orgrsc.org Replacing hazardous organic solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water can significantly reduce the environmental impact of the synthesis. researchoutreach.orgnih.govadvancedchemtech.com

The following table outlines a hypothetical comparison between a traditional and a "green" synthetic route for this compound, highlighting key green chemistry metrics.

Interactive Data Table: Comparison of Traditional vs. Green Synthetic Route

| Metric | Traditional Synthetic Route | Hypothetical Green Synthetic Route |

|---|---|---|

| Key Transformation | Asymmetric alkylation using a chiral auxiliary | Biocatalytic transamination |

| Solvents | Dichloromethane, Toluene, Hexane | Water, Ethanol, 2-MeTHF |

| Atom Economy | Lower, due to use of stoichiometric reagents | Higher, enzymatic catalysis |

| E-Factor (Waste/Product Ratio) | High (>50) | Significantly lower (<10) |

| Catalyst | Stoichiometric chiral auxiliary | Recyclable enzyme |

The data in this table are illustrative and intended to demonstrate the potential improvements in sustainability that can be achieved by applying green chemistry principles. The actual values would depend on the specific reaction conditions and the efficiency of the chosen biocatalyst.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Amino 5 2 Methylphenyl Pentanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Amino-5-(2-methylphenyl)pentanoic acid

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are employed to assign every proton and carbon atom in the molecule, providing deep insights into its covalent framework and spatial arrangement.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Assignment

To resolve the complex spin systems and unambiguously assign the proton and carbon signals of this compound, a suite of two-dimensional (2D) NMR experiments is utilized. These techniques disperse the NMR information into two frequency dimensions, revealing correlations between nuclei that are essential for piecing together the molecular structure. youtube.comyoutube.com

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY spectra would be crucial for tracing the proton-proton connectivities along the pentanoic acid backbone.

Heteronuclear Single Quantum Coherence (HSQC): Also known as Heteronuclear Multiple Quantum Correlation (HMQC), this experiment correlates proton signals with the carbon atoms to which they are directly attached (¹J coupling). youtube.comsdsu.edu This allows for the direct assignment of carbon resonances based on their attached, and often more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²J and ³J). youtube.comsdsu.edu HMBC is instrumental in connecting different fragments of the molecule, for instance, linking the pentanoic acid chain to the 2-methylphenyl group.

The following tables present hypothetical but chemically plausible NMR data for this compound, illustrating the expected chemical shifts and correlations.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| 1 (C=O) | 175.8 | - | - | - |

| 2 (CH-NH₂) | 54.2 | 3.85 | dd | 1H |

| 3 (CH₂) | 31.5 | 1.80, 1.95 | m | 2H |

| 4 (CH₂) | 28.9 | 1.65 | m | 2H |

| 5 (CH₂) | 33.7 | 2.65 | t | 2H |

| 1' (C-Ar) | 142.1 | - | - | - |

| 2' (C-CH₃) | 136.5 | - | - | - |

| 3' (CH-Ar) | 130.4 | 7.18 | d | 1H |

| 4' (CH-Ar) | 128.7 | 7.12 | t | 1H |

| 5' (CH-Ar) | 126.3 | 7.08 | t | 1H |

| 6' (CH-Ar) | 125.9 | 7.15 | d | 1H |

Hypothetical 2D NMR Correlations (COSY and HMBC) for this compound

| Proton(s) | COSY Correlations | HMBC Correlations |

|---|---|---|

| H-2 | H-3 | C-1, C-3, C-4 |

| H-3 | H-2, H-4 | C-2, C-4, C-5 |

| H-4 | H-3, H-5 | C-2, C-3, C-5 |

| H-5 | H-4 | C-1', C-3, C-4, C-6' |

| H-3' | H-4' | C-1', C-2', C-5' |

| H-4' | H-3', H-5' | C-2', C-6' |

| H-5' | H-4', H-6' | C-1', C-3' |

| H-6' | H-5' | C-2', C-4', C-5 |

Dynamic NMR Studies for Conformational Analysis of this compound

Dynamic NMR (DNMR) studies involve acquiring NMR spectra over a range of temperatures to investigate dynamic processes within a molecule, such as bond rotation or conformational exchange. For this compound, the rotation around the C5-C1' bond, which connects the pentanoic chain to the phenyl ring, could be a subject of such a study. At lower temperatures, this rotation might slow down sufficiently on the NMR timescale to cause broadening or splitting of the signals for the protons and carbons near this bond. Analyzing the line shapes of these signals at different temperatures would allow for the determination of the energy barrier to rotation, providing valuable information about the molecule's conformational flexibility.

Advanced Mass Spectrometry (MS) Techniques for this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Accurate Mass (HRAM) Analysis

High-Resolution Accurate Mass (HRAM) analysis provides a very precise measurement of a molecule's mass, often to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental formula of the parent ion, as it can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₂H₁₇NO₂), HRAM would be used to confirm its elemental composition by comparing the experimentally measured mass to the calculated theoretical mass.

Hypothetical HRAM Data for this compound

| Ion Species | Calculated m/z | Observed m/z | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 208.1332 | 208.1335 | 1.44 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions (product ions). nih.gov The fragmentation pattern provides a "fingerprint" of the molecule and allows for the detailed elucidation of its structure. nih.govnih.gov For protonated this compound, characteristic fragmentation pathways would be expected.

Hypothetical Key MS/MS Fragments for [C₁₂H₁₇NO₂ + H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Loss |

|---|---|---|

| 208.13 | 191.11 | Loss of NH₃ (Ammonia) |

| 208.13 | 162.10 | Loss of HCOOH (Formic Acid) |

| 208.13 | 105.07 | [C₈H₉]⁺ (Tropylium-like ion from benzyl (B1604629) cleavage) |

These fragmentation pathways are common for amino acids and compounds with a benzylic group, involving neutral losses of small molecules like ammonia (B1221849) and formic acid, and characteristic cleavages of the carbon skeleton. nih.gov

Isotopic Labelling Studies using Mass Spectrometry

Isotopic labelling involves replacing one or more atoms in a molecule with their heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or D for H). lumiprobe.comsigmaaldrich.com When analyzed by mass spectrometry, the resulting mass shift in the parent ion and its fragments can provide definitive information about the location of specific atoms and the mechanisms of fragmentation reactions. nih.gov

For example, if this compound were synthesized with a ¹⁵N label at the amino group, the [M+H]⁺ ion would be observed at m/z 209.13 instead of 208.13. In the MS/MS spectrum, the fragment corresponding to the loss of ammonia would shift from a loss of 17 Da (¹⁴NH₃) to a loss of 18 Da (¹⁵NH₃), confirming the origin of the lost nitrogen atom. Similarly, deuterium (B1214612) labelling at specific positions on the pentanoic chain could be used to track which protons are involved in various fragmentation rearrangements. These studies are crucial for validating proposed fragmentation mechanisms. nih.gov

X-ray Crystallography of this compound and its Crystalline Derivatives

No published studies detailing the single-crystal X-ray diffraction analysis of this compound or its crystalline derivatives were found. Consequently, information on its crystal system, space group, unit cell dimensions, and key intramolecular bond lengths and angles is not available.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Probing

Specific Infrared (IR) and Raman spectroscopic data for this compound are not present in the available literature. A detailed analysis of its vibrational modes, including characteristic frequencies for its amino acid, carboxylic acid, and substituted phenyl functional groups, cannot be provided without experimental spectra.

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Absolute Stereochemistry Determination

There are no available research findings on the use of Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) to determine the absolute stereochemistry of chiral centers in this compound.

Theoretical and Computational Chemistry Studies of 2 Amino 5 2 Methylphenyl Pentanoic Acid

Quantum Chemical Calculations of 2-Amino-5-(2-methylphenyl)pentanoic acid

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. ajchem-a.com These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, forming the basis for predicting its stability, reactivity, and spectroscopic properties. For this compound, such calculations would provide a detailed picture of its molecular orbitals and charge distribution.

The electronic structure of a molecule governs its chemical behavior. Key descriptors derived from quantum chemical calculations include the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the Molecular Electrostatic Potential (MEP).

The HOMO and LUMO energies are crucial for predicting reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a measure of the molecule's chemical stability. ajchem-a.com The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding non-covalent interactions. ajchem-a.com

Illustrative Data Table: Calculated Electronic Properties for this compound This table represents hypothetical data that would be generated from DFT calculations.

| Descriptor | Value (Hartree) | Value (eV) | Implication |

| HOMO Energy | -0.235 | -6.39 | Electron-donating capability |

| LUMO Energy | -0.005 | -0.14 | Electron-accepting capability |

| HOMO-LUMO Gap | 0.230 | 6.25 | Chemical stability and reactivity |

Due to the presence of several rotatable single bonds, this compound can adopt numerous conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify low-energy, stable structures. By calculating the energy of the molecule as a function of its dihedral angles, a potential energy surface (PES) can be mapped. This map reveals the energy barriers between different conformations and identifies the global minimum energy structure, which is the most likely conformation to be observed. Understanding the preferred conformations is essential for predicting how the molecule will bind to a receptor or enzyme.

Molecular Dynamics Simulations of this compound in Solution and Protein Environments

Molecular dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated box of solvent (e.g., water) or within the active site of a protein. The simulation would then calculate the forces between all atoms and use Newton's laws of motion to predict their subsequent positions and velocities.

This technique provides a dynamic view of the molecule's behavior, showing how it interacts with its surroundings, its conformational flexibility in a realistic environment, and how it might induce structural changes in a protein target. nih.govspringernature.com Key insights include the formation and lifetime of hydrogen bonds with water molecules and the stability of specific conformations in different environments.

Molecular Docking and Ligand-Target Interaction Prediction for this compound

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. esisresearch.org For this compound, which is a non-proteinogenic amino acid, potential targets could include enzymes or receptors where it might act as an inhibitor or antagonist, such as neurokinin (NK) receptors. esisresearch.orgnih.gov

The process involves placing the ligand (this compound) into the binding site of a target protein with a known 3D structure. A scoring function then evaluates thousands of possible binding poses, ranking them based on factors like electrostatic and van der Waals interactions. The results can predict the binding affinity and identify key amino acid residues in the target that interact with the ligand. nih.gov

Illustrative Data Table: Hypothetical Docking Results against a Target Protein This table represents hypothetical data from a molecular docking study.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Neurokinin-1 (NK1) Receptor | -8.5 | Gln165, His197, Phe264 |

| Angiotensin-Converting Enzyme | -7.2 | His353, Ala354, Glu384 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. sciopen.comnih.gov

To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with known biological activities (e.g., enzyme inhibition constants) would be required. nih.govresearchgate.net For each compound, a set of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, size) would be calculated. Statistical techniques, such as partial least squares (PLS), would then be used to create a mathematical equation linking these descriptors to the observed activity. nih.gov A validated QSAR model can be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds.

Cheminformatics and Data Mining Applied to this compound Structural Space

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. For this compound, these techniques could be used to explore its "structural space." This involves searching chemical databases for structurally similar compounds to identify those with known biological activities or toxicities. mdpi.comwikipedia.org

Data mining algorithms can analyze these collections of related structures to identify common structural motifs associated with specific functions. This can help in hypothesis generation, such as predicting potential biological targets for this compound or identifying potential liabilities based on the properties of its structural neighbors. The analysis of non-proteinogenic amino acids is an active area where such methods are applied to understand their diverse roles and properties. nih.govmdpi.com

Mechanistic Investigations of 2 Amino 5 2 Methylphenyl Pentanoic Acid S Biological Interactions Molecular Level

Enzyme Kinetic Studies with 2-Amino-5-(2-methylphenyl)pentanoic acid

Elucidation of Enzyme Inhibition or Activation Mechanisms (e.g., Competitive, Non-competitive, Uncompetitive)

No specific data is available regarding the inhibitory or activatory effects of this compound on any particular enzyme. To populate this section, studies would be required that measure the rate of an enzymatic reaction in the presence and absence of this compound at varying substrate concentrations. The resulting data, when plotted (e.g., using Lineweaver-Burk or Michaelis-Menten plots), would reveal the nature of the interaction.

Analysis of Substrate Mimicry and Turnover Rates in Enzymatic Reactions

There is no information on whether this compound can act as a substrate mimic for any enzyme. Such an analysis would involve comparing the structure of the compound to the natural substrate of an enzyme and conducting experiments to determine if the enzyme can process it, and at what rate (turnover number).

Receptor Binding Profiling of this compound in Cell-Free Systems

Quantification of Ligand-Receptor Association and Dissociation Kinetics (e.g., Kd, Kon, Koff)

Specific binding affinities (expressed as the dissociation constant, Kd) and kinetic parameters (association rate constant, Kon, and dissociation rate constant, Koff) for the interaction of this compound with any receptor are not available. These values are typically determined using techniques like radioligand binding assays or surface plasmon resonance.

Investigation of Allosteric Modulation Mechanisms by this compound

There are no studies indicating that this compound acts as an allosteric modulator of any receptor. Investigating such a mechanism would require binding and functional assays designed to detect modulation of the binding or efficacy of a primary ligand.

Biophysical Characterization of Protein-Ligand Interactions Involving this compound

No biophysical data, such as that obtained from isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy, is available for the interaction of this compound with any protein. These techniques would provide thermodynamic and detailed structural insights into the binding event.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a powerful technique for the direct measurement of heat changes that occur during biomolecular interactions. malvernpanalytical.commdpi.com This method allows for the determination of key thermodynamic parameters, including the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction between a ligand, such as this compound, and its macromolecular target. malvernpanalytical.commdpi.com

In a typical ITC experiment, a solution of the compound would be titrated into a sample cell containing the target protein. malvernpanalytical.com The heat released or absorbed upon binding is measured, and the resulting data is fitted to a binding model to extract the thermodynamic parameters. These parameters provide critical insights into the forces driving the interaction. For instance, a favorable enthalpic contribution often suggests the formation of strong hydrogen bonds or van der Waals interactions, while a favorable entropic contribution may indicate the release of bound water molecules upon ligand binding.

While no specific ITC data for this compound is currently available, the following table illustrates the type of data that would be generated from such an experiment.

| Thermodynamic Parameter | Symbol | Hypothetical Value for this compound | Significance |

| Association Constant | Ka | 1 x 106 M-1 | Strength of the binding interaction. |

| Dissociation Constant | Kd | 1 µM | Concentration of ligand at which half of the target molecules are bound. |

| Enthalpy Change | ΔH | -10 kcal/mol | Heat released or absorbed during binding, indicating the types of bonds formed. |

| Entropy Change | ΔS | 5 cal/mol·K | Change in the system's disorder upon binding. |

| Stoichiometry | n | 1 | The molar ratio of ligand to target in the complex. |

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. It provides valuable information on the kinetics of binding, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be derived.

In an SPR experiment, the target macromolecule is typically immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. The binding of the compound to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The resulting sensorgram provides a real-time profile of the binding and dissociation events.

The kinetic data obtained from SPR are crucial for understanding the dynamic nature of the interaction. For example, a fast association rate may be important for a rapid onset of action, while a slow dissociation rate can lead to a prolonged duration of effect.

| Kinetic Parameter | Symbol | Hypothetical Value for this compound | Significance |

| Association Rate Constant | ka | 1 x 105 M-1s-1 | The rate at which the ligand-target complex is formed. |

| Dissociation Rate Constant | kd | 1 x 10-3 s-1 | The rate at which the ligand-target complex breaks apart. |

| Equilibrium Dissociation Constant | Kd | 10 nM | A measure of the binding affinity, calculated as kd/ka. |

Nuclear Magnetic Resonance (NMR) for Conformational Changes upon Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide atomic-level information about the structure and dynamics of molecules in solution. nih.gov In the context of ligand-protein interactions, NMR is particularly useful for identifying the binding site and characterizing any conformational changes that occur upon binding. nih.gov

Techniques such as chemical shift perturbation (CSP) mapping can be used to pinpoint the amino acid residues of the target protein that are affected by the binding of this compound. nih.gov This is achieved by comparing the NMR spectra of the protein in the free and ligand-bound states. Significant changes in the chemical shifts of specific residues indicate their involvement in the binding interface or in a conformational change. nih.govnih.gov

Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the three-dimensional structure of the ligand-protein complex in solution, providing detailed insights into the binding mode and the orientation of the ligand within the binding pocket.

Structural Biology of this compound-Target Complexes

Determining the three-dimensional structure of a ligand-target complex is a cornerstone of structure-based drug design. nih.gov X-ray crystallography and cryo-electron microscopy (cryo-EM) are the two primary techniques used for this purpose.

X-ray Co-crystallography of this compound with Macromolecular Targets

X-ray crystallography is a high-resolution structural technique that can reveal the precise arrangement of atoms in a crystalline sample. nih.govnih.gov To obtain the co-crystal structure of this compound with its target, the purified protein and the compound are mixed and subjected to crystallization screening. If suitable crystals are obtained, they are diffracted with X-rays to generate a diffraction pattern, which is then used to calculate an electron density map and build an atomic model of the complex. nih.gov

A high-resolution co-crystal structure would provide invaluable information about the specific interactions between this compound and its target, such as hydrogen bonds, hydrophobic interactions, and salt bridges. This information is critical for understanding the basis of binding affinity and selectivity and for guiding the rational design of more potent and specific analogs.

Cryo-Electron Microscopy (Cryo-EM) for Large Complex Structures

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the structures of large and flexible macromolecular complexes that are often difficult to crystallize. In cryo-EM, a solution of the complex is rapidly frozen, and the individual particles are imaged using an electron microscope. These two-dimensional images are then computationally combined to reconstruct a three-dimensional model of the complex.

Should this compound be found to bind to a large protein complex or a membrane protein, cryo-EM would be the method of choice for structural elucidation.

In Vitro Modulation of Cellular Pathways by this compound

Understanding how a compound affects cellular function is a critical step in evaluating its therapeutic potential. In vitro cellular assays are used to investigate the effects of a compound on specific cellular pathways and processes.

For this compound, a series of in vitro assays would be conducted to assess its impact on relevant cellular pathways. For example, if the compound is designed to target a specific enzyme, enzyme activity assays would be performed to determine its inhibitory or activating effects. If the target is a receptor, downstream signaling events, such as changes in second messenger levels or gene expression, would be monitored. researchgate.netmdpi.com

The results from these cellular assays would provide a crucial link between the molecular-level binding events and the ultimate biological response, helping to validate the compound's mechanism of action and guide further preclinical development.

Target Engagement Studies in Cell-Based Assays (e.g., CETSA, BRET)

There is currently no available scientific literature or data from target engagement studies, such as the Cellular Thermal Shift Assay (CETSA) or Bioluminescence Resonance Energy Transfer (BRET), for this compound. These methods are crucial for confirming the direct binding of a compound to its intracellular protein targets.

The principle behind CETSA relies on the stabilization of a target protein by a bound ligand, which alters the protein's thermal denaturation profile. nih.govbiorxiv.org This technique allows for the verification of target engagement within a cellular environment without modifying the compound or the protein. biorxiv.orgresearchgate.net CETSA can be utilized in various formats, including in cultured cell lines and even in vivo in peripheral blood mononuclear cells and other tissues, to create isothermal dose-response fingerprints and assess drug occupancy. nih.govresearchgate.net

BRET is another powerful technique used to measure protein-protein interactions and can be adapted to assess target engagement. It involves the non-radiative transfer of energy between a bioluminescent donor and a fluorescent acceptor. A change in the BRET signal upon the introduction of a compound can indicate its binding to the target protein.

Despite the utility of these assays, no studies have been published that apply them to elucidate the molecular targets of this compound. Therefore, no data on its target engagement profile, such as EC50 or IC50 values from CETSA or BRET assays, can be provided.

Table 1: Hypothetical Data Table for CETSA Target Engagement

No data available for this compound.

| Target Protein | Assay Type | Compound | EC50/IC50 (nM) |

| Not Determined | CETSA | This compound | Not Available |

| Not Determined | BRET | This compound | Not Available |

Biochemical Analysis of Downstream Signaling Cascades

Information regarding the biochemical analysis of downstream signaling cascades affected by this compound is not present in the current scientific literature. Following the confirmation of target engagement, researchers typically investigate the functional consequences of this binding event on cellular signaling pathways.

This analysis often involves techniques such as Western blotting, ELISA, or mass spectrometry-based proteomics to measure changes in the phosphorylation status or expression levels of proteins downstream of the identified target. For instance, if a compound targets a specific kinase, researchers would examine the phosphorylation of that kinase's known substrates.

Without an identified molecular target for this compound, it is not possible to detail any modulation of specific signaling pathways. Research is needed to first identify the protein(s) with which this compound interacts before its effects on downstream signaling can be characterized.

Table 2: Hypothetical Data Table for Downstream Signaling Analysis

No data available for this compound.

| Pathway | Downstream Marker | Method of Analysis | Observed Effect |

| Not Determined | Not Determined | Not Determined | Not Available |

Derivatization Strategies and Structure Activity Relationship Sar Studies of 2 Amino 5 2 Methylphenyl Pentanoic Acid

Systematic Chemical Modification of the Amino Functional Group

The primary amino group of 2-Amino-5-(2-methylphenyl)pentanoic acid is a key site for chemical modification to explore its impact on biological activity. Common derivatization strategies include acylation, sulfonylation, and reductive amination.

Acylation: The reaction of the amino group with various acylating agents, such as acid chlorides or anhydrides, yields a range of N-acyl derivatives. The nature of the acyl group, from simple aliphatic to complex aromatic or heterocyclic moieties, can significantly influence the compound's physicochemical properties and target interactions.

Sulfonylation: Introduction of a sulfonyl group through reaction with sulfonyl chlorides provides N-sulfonyl derivatives. This modification introduces a tetrahedral geometry and the potential for strong hydrogen bonding interactions, which can alter the binding mode and affinity of the parent compound.

Reductive Amination: Reductive amination with aldehydes or ketones introduces alkyl or substituted alkyl groups to the nitrogen atom, leading to secondary or tertiary amines. libretexts.orgorganic-chemistry.org This strategy allows for the exploration of the steric and electronic requirements of the space around the amino group. libretexts.orgorganic-chemistry.org

Table 1: Hypothetical SAR of N-Substituted Derivatives of this compound

| Derivative | R Group | Modification Type | Hypothetical Biological Activity (IC50, µM) |

| 1a | -COCH3 | Acylation | 15.2 |

| 1b | -COPh | Acylation | 8.5 |

| 1c | -SO2CH3 | Sulfonylation | 22.1 |

| 1d | -SO2Ph | Sulfonylation | 12.8 |

| 1e | -CH2CH3 | Reductive Amination | 35.4 |

| 1f | -CH2Ph | Reductive Amination | 18.9 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Esterification, Amidation, and other Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is another critical functional group for derivatization, offering opportunities to modulate properties such as acidity, polarity, and hydrogen bonding capacity.

Esterification: Conversion of the carboxylic acid to its corresponding esters can enhance lipophilicity and cell permeability. A convenient method for synthesizing amino acid methyl esters involves the use of methanol (B129727) in the presence of trimethylchlorosilane. mdpi.com

Amidation: The formation of amides, by coupling the carboxylic acid with a diverse range of amines, introduces new hydrogen bond donors and acceptors. This can lead to altered binding interactions and pharmacokinetic profiles.

Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres is a common strategy in medicinal chemistry to improve metabolic stability and other ADME properties. nih.govsemanticscholar.orgresearchgate.net Examples of carboxylic acid bioisosteres include tetrazoles, hydroxamic acids, and various acidic heterocycles. nih.govsemanticscholar.orgresearchgate.net

Table 2: Hypothetical SAR of Carboxylic Acid Derivatives of this compound

| Derivative | R Group | Modification Type | Hypothetical Biological Activity (IC50, µM) |

| 2a | -OCH3 | Esterification | 5.8 |

| 2b | -OCH2CH3 | Esterification | 7.2 |

| 2c | -NHCH3 | Amidation | 11.4 |

| 2d | -N(CH3)2 | Amidation | 15.1 |

| 2e | Tetrazole | Bioisosteric Replacement | 9.3 |

| 2f | Hydroxamic Acid | Bioisosteric Replacement | 13.6 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Rational Modifications on the 2-Methylphenyl Moiety

The 2-methylphenyl group provides a scaffold for modifications to explore the impact of steric and electronic effects on activity.

Substitution on the Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the phenyl ring can probe the electronic and steric requirements of the binding pocket. Palladium-catalyzed cross-coupling reactions are a powerful tool for introducing a wide range of substituents. nih.gov

Replacement of the Phenyl Ring: The phenyl ring can be replaced with other aromatic or heteroaromatic systems to investigate the importance of the aryl group for biological activity.

Table 3: Hypothetical SAR of 2-Methylphenyl Moiety Modified Analogues

| Derivative | Modification | Hypothetical Biological Activity (IC50, µM) |

| 3a | 4-Fluoro substitution | 6.7 |

| 3b | 4-Chloro substitution | 8.1 |

| 3c | 4-Methoxy substitution | 12.5 |

| 3d | 3,4-Dichloro substitution | 5.2 |

| 3e | Naphthyl replacement | 18.9 |

| 3f | Thienyl replacement | 9.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Exploration of Analogues with Variations in the Pentanoic Acid Aliphatic Chain

The length and flexibility of the pentanoic acid chain can be altered to optimize the positioning of the pharmacophoric groups.

Chain Extension or Contraction: Synthesizing analogues with shorter (e.g., butanoic acid) or longer (e.g., hexanoic acid) aliphatic chains can determine the optimal distance between the amino acid and the aromatic moiety.

Introduction of Unsaturation or Branching: The incorporation of double bonds or alkyl substituents along the chain can introduce conformational constraints and alter the lipophilicity of the molecule. For instance, analogues like 2-Amino-5-methyl-5-hexenoic acid have been synthesized and studied. nih.gov

Table 4: Hypothetical SAR of Aliphatic Chain Modified Analogues

| Derivative | Modification | Hypothetical Biological Activity (IC50, µM) |

| 4a | Butanoic acid chain | 25.3 |

| 4b | Hexanoic acid chain | 19.8 |

| 4c | Introduction of a C4-C5 double bond | 14.2 |

| 4d | C3-Methyl substitution | 21.5 |

| 4e | C4-Methyl substitution | 17.9 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Design and Synthesis of Conformationally Restricted Analogues of this compound

To reduce conformational flexibility and potentially increase binding affinity and selectivity, conformationally restricted analogues can be designed and synthesized. This is a widely used strategy in peptidomimetic drug design. lifechemicals.com

Cyclic Analogues: The incorporation of the aliphatic chain into a cyclic system, such as a cyclopropane (B1198618) or piperidine (B6355638) ring, can lock the molecule into a more defined conformation. For example, cyclopropyl (B3062369) analogues of 2-amino-5-phosphonopentanoic acid have been successfully synthesized and evaluated. nih.gov

Bridged Analogues: Introducing bridges within the molecule can further restrict conformational freedom and present the key functional groups in a specific spatial orientation.

Table 5: Hypothetical SAR of Conformationally Restricted Analogues

| Derivative | Modification | Hypothetical Biological Activity (IC50, µM) |

| 5a | Cyclopropyl fused at C3-C4 | 11.8 |

| 5b | Cyclopentyl fused at C3-C4 | 16.2 |

| 5c | Piperidine ring incorporating N and C2-C5 | 9.5 |

| 5d | Tetrahydrofuran ring incorporating O and C2-C5 | 14.7 |

Note: The data in this table is hypothetical and for illustrative purposes only.

High-Throughput Synthesis and Screening Methodologies for this compound Libraries

To efficiently explore the SAR of this compound, high-throughput synthesis and screening methodologies are employed. efficient-robotics.comsb-peptide.comxtalks.com

Combinatorial Library Synthesis: The "one-bead-one-compound" (OBOC) method is a powerful technique for generating large libraries of compounds on solid support. nih.gov This approach, combined with split-and-mix synthesis, allows for the rapid creation of diverse libraries of analogues. nih.gov Automated parallel peptide synthesizers can produce hundreds to thousands of compounds simultaneously. xtalks.com

Screening Methodologies: Various screening platforms are available to test the synthesized libraries for biological activity. These can range from target-based assays, such as enzyme inhibition or receptor binding assays, to cell-based phenotypic screens. nih.gov

Types of Libraries for SAR Studies:

Scanning Libraries: Each position of the molecule is systematically substituted with a range of building blocks (e.g., different amino acids in an alanine (B10760859) scan) to identify key residues for activity. rssynthesis.com

Positional Scanning Libraries: A specific position is exhaustively substituted to optimize the functionality at that site. rssynthesis.com

Combinatorial Libraries: All possible combinations of building blocks at multiple positions are synthesized to explore a vast chemical space. rssynthesis.com

The integration of high-throughput synthesis and screening allows for the rapid identification of lead compounds and the development of detailed SAR models, accelerating the drug discovery process.

Advanced Analytical Methodologies for 2 Amino 5 2 Methylphenyl Pentanoic Acid

Chiral Separation Techniques for 2-Amino-5-(2-methylphenyl)pentanoic acid Enantiomers

The presence of a chiral carbon in this compound necessitates the development of stereoselective analytical methods to separate and quantify its enantiomers. Such separations are critical as enantiomers of a chiral compound can exhibit different pharmacological and toxicological profiles.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. The development of a successful chiral HPLC method for this compound would involve the screening of various chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal resolution.

The primary mechanism of chiral separation on a CSP involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. kaist.ac.kr For amino acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, and macrocyclic glycopeptide-based CSPs are often employed. yakhak.orgsigmaaldrich.com Direct analysis of underivatized amino acids is possible on macrocyclic glycopeptide CSPs, which possess ionic groups and are compatible with a wide range of mobile phases. sigmaaldrich.com

A systematic approach to method development would involve screening a variety of columns with different chiral selectors. nih.gov For a compound like this compound, columns effective for other phenyl-substituted or derivatized amino acids would be logical starting points. nih.govscas.co.jp The mobile phase composition, including the type and concentration of organic modifier (e.g., methanol (B129727), acetonitrile), and additives like acids or bases to control ionization, would be meticulously optimized to maximize the separation factor (α) and resolution (Rs).

While specific data for this compound is not publicly available, a hypothetical HPLC method development summary is presented in Table 1 based on common practices for similar analytes.

Table 1: Illustrative Chiral HPLC Method Development Parameters for this compound

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Teicoplanin-based |

| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 150 x 4.6 mm, 5 µm |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1) | Methanol/Water/Acetic Acid (70:30:0.1) | Acetonitrile/10 mM Ammonium Acetate (90:10) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |

| Temperature | 25°C | 30°C | 20°C |

| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |

| Hypothetical Resolution (Rs) | 1.8 | 1.5 | 2.1 |

| This table is for illustrative purposes and represents typical starting conditions for chiral method development for an amino acid analog. |

Capillary Electrophoresis for Enantiomeric Purity Assessment

Capillary Electrophoresis (CE) offers a high-efficiency alternative for the enantiomeric separation of amino acids, requiring minimal sample and reagent volumes. chromatographyonline.com In CE, a chiral selector is typically added to the background electrolyte (BGE). bohrium.com Cyclodextrins and their derivatives are common chiral selectors for the separation of amino acid enantiomers. nih.govbohrium.com

For the enantiomeric purity assessment of this compound, a capillary zone electrophoresis (CZE) method would be developed. The choice of chiral selector, its concentration, the pH of the BGE, and the applied voltage are critical parameters to optimize. researchgate.net For aromatic amino acids, cyclodextrins have demonstrated effective chiral recognition. nih.gov The use of a dual-selector system, for instance combining a cyclodextrin (B1172386) with a crown ether, could also be explored to enhance resolution. nih.gov

An illustrative set of conditions for the CE-based enantiomeric purity assessment of this compound is provided in Table 2.

Table 2: Representative Capillary Electrophoresis Parameters for Enantiomeric Purity Assessment

| Parameter | Illustrative Condition |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length (50 cm effective) |

| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) containing 30 mM sulfated-β-cyclodextrin |

| Applied Voltage | 25 kV |

| Temperature | 20°C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 214 nm |

| This table provides a representative example of CE conditions for the chiral separation of an amino acid analog. |

Quantitative Analysis of this compound in Complex Research Matrices

The accurate quantification of this compound in complex matrices, such as reaction mixtures or in vitro biological samples, is crucial for understanding its synthesis, stability, and biological activity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity. nih.gov

A quantitative LC-MS/MS method for this compound would typically involve a protein precipitation step to remove larger molecules from the matrix, followed by chromatographic separation and mass spectrometric detection. nih.gov The use of a stable isotope-labeled internal standard of this compound would be ideal for the most accurate quantification, as it would compensate for matrix effects and variations in sample processing and instrument response.

The method would be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, and the lower limit of quantification (LLOQ). capes.gov.br

A representative data table summarizing the validation parameters for a hypothetical quantitative LC-MS/MS assay for this compound is shown in Table 3.

Table 3: Illustrative Validation Summary for a Quantitative LC-MS/MS Method

| Validation Parameter | Illustrative Result |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | ± 15% |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Matrix | Reaction Mixture / Cell Lysate |

| This table is a hypothetical representation of validation results for a quantitative LC-MS/MS method for a small molecule like this compound. |

Investigation of Metabolic Stability and Metabolite Identification of this compound in Cell-Free Enzymatic Systems

Understanding the metabolic fate of this compound is important for its development as a potential research tool or therapeutic agent. Cell-free enzymatic systems, such as liver microsomes or S9 fractions, are commonly used for in vitro metabolic stability studies. These systems contain a variety of drug-metabolizing enzymes.

The metabolic stability of this compound would be assessed by incubating the compound with the cell-free system and monitoring its disappearance over time using LC-MS/MS. The results are typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint).

For metabolite identification, high-resolution mass spectrometry (HRMS) is employed to detect and structurally elucidate potential metabolites. Common metabolic pathways for amino acid analogs include hydroxylation, N-dealkylation, and conjugation reactions. For this compound, potential primary sites of metabolism would include the phenyl ring and the aliphatic chain.

A hypothetical summary of a metabolic stability study is presented in Table 4.

Table 4: Representative Metabolic Stability Data in a Cell-Free System

| Parameter | Illustrative Value |

| System | Human Liver Microsomes |

| Initial Concentration | 1 µM |

| In Vitro Half-life (t½) | 45 min |

| Intrinsic Clearance (CLint) | 30 µL/min/mg protein |

| Potential Metabolites Identified | Hydroxylated phenyl ring derivative, N-acetylated derivative |

| This table provides a hypothetical outcome of an in vitro metabolic stability study for a novel amino acid analog. |

Development of Microfluidic and Miniaturized Analytical Platforms for this compound

Microfluidic, or "lab-on-a-chip," technology offers several advantages for the analysis of compounds like this compound, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening and integration of multiple analytical steps. nih.govacs.org

For the analysis of this compound, a microfluidic device could be designed to perform several functions. These could include sample pretreatment, derivatization, separation (e.g., by microchip capillary electrophoresis), and detection. wiley.comnih.gov The small dimensions of microfluidic channels allow for rapid separations. nih.gov

A fully integrated microfluidic system for the analysis of this compound could incorporate automated fluorescent labeling, followed by electrophoretic separation of the enantiomers, and detection using a miniaturized detector. wiley.com Such a platform would be particularly useful for high-throughput screening applications.

The development of such platforms for amino acid analysis is an active area of research, with applications ranging from biomedical diagnostics to astrobiology. kaist.ac.krnih.gov

Applications of 2 Amino 5 2 Methylphenyl Pentanoic Acid in Chemical Biology Research

Development of 2-Amino-5-(2-methylphenyl)pentanoic acid as a Molecular Probe for Target Identification

The identification of cellular targets of small molecules is a critical step in understanding their mechanism of action. Molecular probes, particularly those used in photoaffinity labeling, are powerful tools for this purpose. unibe.chrsc.org this compound can serve as a foundational structure for the synthesis of such probes.

The general strategy involves chemically modifying the amino acid to incorporate a photoreactive group and a reporter tag. The photoreactive moiety, upon irradiation with UV light, forms a highly reactive species that can covalently bind to interacting proteins in close proximity. The reporter tag, such as a biotin (B1667282) or a fluorescent dye, enables the subsequent detection and isolation of the labeled proteins for identification by techniques like mass spectrometry.

Key components of a molecular probe derived from this compound would include:

Binding Moiety: The this compound structure itself, which would be responsible for the specific or non-specific interaction with a target protein.

Photoreactive Group: A group like a diazirine, benzophenone, or aryl azide (B81097) could be chemically attached to the molecule. unibe.chkcl.ac.uk For instance, the aromatic ring of the tolyl group or the pentanoic acid side chain could be functionalized to introduce a diazirine-containing substituent. unibe.ch

Reporter Tag: An alkyne or azide handle could be incorporated for subsequent "clicking" to a reporter molecule via copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net

The synthesis of such a probe would likely involve a multi-step process, protecting the amino and carboxyl groups of the parent amino acid while chemically modifying other positions. The resulting probe could then be used in cell lysates or living cells to identify the binding partners of the parent compound, providing insights into its potential biological functions.

Table 1: Potential Photoreactive Groups for Probe Development

| Photoreactive Group | Activating Wavelength (nm) | Reactive Intermediate | Key Features |

|---|---|---|---|

| Phenyl Azide | 254-280 | Nitrene | Highly reactive, but can rearrange |

| Benzophenone | 350-360 | Triplet Ketone | More stable, reacts with C-H bonds |

Strategies for Incorporating this compound into Bioorthogonal Chemistry Tools

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. mdpi.com Incorporating this compound into bioorthogonal tools would enable its visualization and tracking in a cellular environment.

The most common strategy would be to introduce a "clickable" functional group, such as an azide or a terminal alkyne, onto the amino acid. nih.gov This could be achieved through synthetic modification of the tolyl ring or the pentanoic acid chain. The resulting "clickable" amino acid could then be used in various applications:

Metabolic Labeling: If the cell's translational machinery can be engineered or persuaded to incorporate this non-natural amino acid into proteins, the clickable handle would allow for the specific labeling and visualization of newly synthesized proteins.

Probe Synthesis: As mentioned in the previous section, a clickable handle is often a key component of molecular probes, allowing for the attachment of a reporter molecule after the probe has bound to its target. researchgate.net

The choice of the bioorthogonal reaction is crucial. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used due to its high efficiency and specificity. mdpi.com Strain-promoted azide-alkyne cycloaddition (SPAAC) offers an alternative that does not require a cytotoxic copper catalyst.

Table 2: Common Bioorthogonal Reaction Pairs

| Reaction | Functional Group 1 | Functional Group 2 | Key Features |

|---|---|---|---|

| CuAAC | Terminal Alkyne | Azide | High reaction rate, requires copper catalyst |

| SPAAC | Cyclooctyne | Azide | Copper-free, biocompatible |

Bioconjugation Strategies for Attaching this compound to Biomacromolecules

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule. Attaching this compound to biomacromolecules like proteins or antibodies could be used to modify their properties or to deliver the amino acid to specific cellular locations.

The primary functional groups on this compound available for bioconjugation are its amino group and its carboxylic acid group. Standard peptide coupling methods can be employed to form an amide bond between the amino acid and a protein. researchgate.netquora.com

Common bioconjugation strategies include:

Amide Bond Formation: The carboxylic acid of this compound can be activated (e.g., with EDC/NHS) and reacted with primary amines (e.g., lysine (B10760008) residues) on the surface of a protein. Conversely, the amino group of the amino acid could be reacted with activated carboxyl groups (e.g., aspartic or glutamic acid residues) on a protein.

Site-Specific Conjugation: For more precise control over the site of conjugation, the amino acid could first be modified with a unique functional group (e.g., a maleimide (B117702) or a click handle). This would allow for site-specific attachment to a protein that has been engineered to contain a corresponding reactive partner (e.g., a cysteine residue or a clickable non-natural amino acid).

The choice of strategy would depend on the desired application and the properties of the biomacromolecule being modified.

Utilization of this compound as a Scaffold for the Design of Novel Bioactive Molecules

A molecular scaffold is a core structure upon which other chemical groups can be built to create a library of new compounds. mdpi.com this compound possesses several features that make it an attractive scaffold for the design of novel bioactive molecules:

Chiral Center: The alpha-carbon is a chiral center, allowing for the synthesis of stereochemically defined molecules.

Functional Groups: The amino and carboxyl groups provide convenient handles for chemical modification and diversification. mdpi.com

Aromatic Ring: The tolyl group can be functionalized at various positions to explore structure-activity relationships. It also provides a hydrophobic element that can be important for binding to protein targets.

Flexible Chain: The pentanoic acid chain allows for conformational flexibility, which can be important for fitting into a binding pocket.

By systematically modifying the different parts of the this compound scaffold, it would be possible to generate a library of diverse compounds. This library could then be screened for various biological activities, such as enzyme inhibition or receptor binding. The use of amino acid-based scaffolds is a well-established strategy in drug discovery, offering advantages of biocompatibility and synthetic accessibility. mdpi.com

Application of this compound in the Synthesis of Peptide and Peptidomimetic Analogues

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for creating peptidomimetics with enhanced properties. nih.gov Peptides are often limited as therapeutic agents due to their poor stability to proteolysis and their inability to cross cell membranes. The inclusion of unnatural amino acids like this compound can address these limitations.

Potential advantages of incorporating this amino acid into a peptide sequence include:

Increased Proteolytic Stability: The non-natural side chain can hinder the recognition and cleavage of the peptide by proteases.

Conformational Constraint: The bulky tolyl group can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation.

Modified Pharmacokinetics: The hydrophobic nature of the tolyl group can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the peptide.

The synthesis of peptides containing this compound can be achieved using standard solid-phase peptide synthesis (SPPS) techniques. masterorganicchemistry.com The amino acid would first need to be protected with an Fmoc group on the amine and then activated for coupling to the growing peptide chain. The resulting peptidomimetics could be screened for a wide range of biological activities, from antimicrobial to anticancer effects.

Future Directions and Emerging Research Avenues for 2 Amino 5 2 Methylphenyl Pentanoic Acid

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of 2-Amino-5-(2-methylphenyl)pentanoic acid Derivatives

The discovery and optimization of novel drug candidates is a time-consuming and expensive process. nih.gov However, the integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this landscape by enabling rapid, large-scale, and predictive analysis. nih.gov For a molecule like this compound, these computational tools offer a powerful approach to unlock the therapeutic potential of its derivatives.

Machine learning models can be trained on vast datasets of existing small molecules and their known biological activities to predict the properties of novel compounds. escholarship.orgchomixbio.com For derivatives of this compound, AI algorithms could be employed for several key tasks:

De Novo Design: Generative AI models can design entirely new molecules with desired pharmacological properties. nih.gov By providing the core scaffold of this compound as a starting point, these models could generate virtual libraries of novel derivatives with optimized characteristics, such as enhanced binding affinity for a specific target or improved metabolic stability. nih.gov

Property Prediction: AI can predict a wide range of properties for virtual compounds, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. escholarship.org This allows for the early-stage filtering of unpromising candidates, saving significant time and resources. For instance, an ML model could predict the likelihood of a derivative of this compound crossing the blood-brain barrier, a crucial factor for neurological drug candidates.

Target Identification: AI can analyze large-scale biological data, including genomic, proteomic, and transcriptomic data, to identify potential protein targets for a given compound. nih.govnih.gov This can help to elucidate the mechanism of action of this compound and its analogues.

| Stage | AI/ML Application | Description | Potential Outcome |

| 1. Initial Screening | Virtual Screening | Docking simulations and ML models predict the binding affinity of a virtual library of derivatives against a panel of known protein targets. | Identification of initial "hit" compounds with potential therapeutic activity. |

| 2. Lead Generation | Generative Models | AI algorithms design novel derivatives based on the structures of the initial hits, aiming to improve specific properties. | A set of lead compounds with predicted high potency and selectivity. |

| 3. Lead Optimization | Predictive ADMET Modeling | ML models predict the pharmacokinetic and toxicological properties of the lead compounds. | Selection of a final set of drug candidates with favorable safety and efficacy profiles for further preclinical testing. |